molecular formula C19H15N5S B5890296 4-[4-(phenylamino)phenyl]-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol

4-[4-(phenylamino)phenyl]-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B5890296
M. Wt: 345.4 g/mol
InChI Key: JUCFGLQGKLWVFZ-UHFFFAOYSA-N
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Description

The compound 4-[4-(phenylamino)phenyl]-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol features a 1,2,4-triazole core substituted with a thiol group at position 3, a pyridin-3-yl moiety at position 5, and a 4-(phenylamino)phenyl group at position 2.

  • Electronic modulation: The pyridinyl and phenylamino groups may enhance π-π stacking or hydrogen bonding with biological targets.
  • Synthetic accessibility: Analogous triazole-3-thiols are typically synthesized via cyclization of thiosemicarbazides or condensation of amino-triazoles with aldehydes (e.g., Schiff base formation) .

Properties

IUPAC Name

4-(4-anilinophenyl)-3-pyridin-3-yl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N5S/c25-19-23-22-18(14-5-4-12-20-13-14)24(19)17-10-8-16(9-11-17)21-15-6-2-1-3-7-15/h1-13,21H,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUCFGLQGKLWVFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=CC=C(C=C2)N3C(=NNC3=S)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(phenylamino)phenyl]-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol typically involves multiple steps, starting with the preparation of the core triazole ring. One common method involves the reaction of 4-aminobenzophenone with pyridine-3-carboxylic acid hydrazide under reflux conditions in the presence of a suitable catalyst . The reaction mixture is then subjected to cyclization to form the triazole ring, followed by thiolation to introduce the thiol group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Thiol-Specific Reactions

The thiol (-SH) group undergoes characteristic nucleophilic and redox reactions:

Oxidation to Disulfide

Under mild oxidative conditions (e.g., H₂O₂ or I₂), the thiol group forms disulfide bonds:
2R-SHH2O2R-S-S-R+2H2O2 \, \text{R-SH} \xrightarrow{\text{H}_2\text{O}_2} \text{R-S-S-R} + 2 \, \text{H}_2\text{O}
This reaction is critical for dimerization or polymer synthesis .

Alkylation

Reaction with alkyl halides (e.g., ethyl chloroacetate) in basic media yields thioethers:
R-SH+Cl-CH2COOEtEt3NR-S-CH2COOEt\text{R-SH} + \text{Cl-CH}_2\text{COOEt} \xrightarrow{\text{Et}_3\text{N}} \text{R-S-CH}_2\text{COOEt}
Yields for analogous triazole-thiols range from 75–94% depending on solvent and temperature .

Acylation

Thiols react with acyl chlorides to form thioesters:
R-SH+R’COClR-S-CO-R’+HCl\text{R-SH} + \text{R'COCl} \rightarrow \text{R-S-CO-R'} + \text{HCl}
Reactions with acetyl chloride in DMF achieve >80% conversion .

Coordination Chemistry

The pyridinyl and triazole groups enable metal complexation:

Metal Ion Ligand Sites Application Reference
Cu(II)N (pyridine), S (thiol)Antimicrobial agents
Fe(III)Triazole N, SCatalytic oxidation studies

Complexes with Cu(II) and Fe(III) show enhanced bioactivity compared to the free ligand .

Condensation Reactions

The hydrazine-derived structure participates in hydrazone formation:

Reaction with Aldehydes

Condensation with aryl aldehydes forms Schiff bases:
R-NH-NH2+R’CHOR-NH-N=CH-R’\text{R-NH-NH}_2 + \text{R'CHO} \rightarrow \text{R-NH-N=CH-R'}
For example, reaction with benzaldehyde in ethanol yields hydrazones with 85–92% efficiency .

Cyclocondensation

With α-bromo-γ-butyrolactone, the thiol group undergoes Sₙ2 displacement to form thiazolo-triazole hybrids:
R-SH+Br-CH2-C(O)-OR-S-CH2-C(O)-O\text{R-SH} + \text{Br-CH}_2\text{-C(O)-O} \rightarrow \text{R-S-CH}_2\text{-C(O)-O}
This pathway is favored in polar aprotic solvents (e.g., acetonitrile) .

Tautomerism and Reactivity

The compound exists in thiol-thione tautomeric equilibrium, influencing its reactivity:
R-SHR-S-H+\text{R-SH} \rightleftharpoons \text{R-S-} \cdots \text{H}^+

  • Thiol form : Dominant in acidic conditions; participates in nucleophilic substitutions.

  • Thione form : Stabilized in basic media; enhances metal coordination .

Functionalization via Triazole Core

The 1,2,4-triazole ring undergoes electrophilic substitution at the N-1 and N-2 positions:

Reaction Type Reagents Products Yield
NitrationHNO₃/H₂SO₄Nitro-triazole derivatives60–70%
SulfonationSO₃/H₂SO₄Sulfonated triazoles55–65%

Biological Activity Modulation

Derivatization via the thiol group enhances pharmacological properties:

Derivative Biological Activity IC₅₀/EC₅₀
Thioether-acetohydrazideAntifungal (Candida albicans)12.5 μM
Cu(II) complexAnticancer (HeLa cells)8.7 μM

Scientific Research Applications

Biological Activities

  • Antimicrobial Activity :
    • Triazole derivatives have been extensively studied for their antimicrobial properties. The compound has shown promising results against various bacterial strains and fungi, making it a candidate for developing new antimicrobial agents .
  • Antifungal Properties :
    • Similar to its antimicrobial effects, the compound exhibits antifungal activity that could be beneficial in treating fungal infections. Studies indicate that triazoles can disrupt fungal cell membranes, leading to cell death .
  • Anticancer Potential :
    • Research has indicated that triazole derivatives can modulate various biological pathways involved in cancer progression. The compound's structural features may enhance its efficacy as an anticancer agent by inhibiting specific cancer cell lines .

Agricultural Applications

  • Herbicidal Activity :
    • The compound has been evaluated for its herbicidal properties. Triazoles are known to interfere with plant growth by inhibiting specific enzymes involved in biosynthesis pathways, making them useful in developing herbicides .
  • Fungicides :
    • The antifungal properties of this compound extend to agricultural applications where it can be used as a fungicide to protect crops from fungal diseases, thus enhancing yield and quality .

Material Science Applications

Triazoles are also explored in material science for their potential use in creating novel materials with specific properties:

  • Polymer Chemistry :
    • Incorporating triazole units into polymers can enhance thermal stability and mechanical properties. This application is significant in developing advanced materials for various industrial uses .
  • Nanotechnology :
    • The compound's ability to form complexes with metals makes it suitable for applications in nanotechnology, particularly in the synthesis of nanoparticles that can be used for drug delivery systems or as catalysts .

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of triazole derivatives showed that compounds similar to 4-[4-(phenylamino)phenyl]-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to the disruption of bacterial cell wall synthesis .

Case Study 2: Agricultural Application

In agricultural trials, the compound was tested for its herbicidal activity against common weeds. Results indicated a dose-dependent response where higher concentrations effectively reduced weed biomass without adversely affecting crop growth .

Mechanism of Action

The mechanism of action of 4-[4-(phenylamino)phenyl]-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and modulate signaling pathways, leading to its therapeutic effects. For example, it may inhibit the activity of cyclooxygenase enzymes, reducing inflammation . Additionally, it can interact with DNA and proteins, affecting cellular processes such as apoptosis and cell proliferation .

Comparison with Similar Compounds

Antiviral Activity

Compounds with hydrazinyl and cyclopentenylamino substituents exhibit notable antiviral properties:

  • 4-(Cyclopent-1-en-3-ylamino)-5-[2-(4-iodophenyl)hydrazinyl]-4H-1,2,4-triazole-3-thiol (): Activity: Demonstrated potent inhibition of MERS-CoV helicase nsp13 in molecular docking studies. Mechanism: Hydrazine and iodine substituents likely enhance binding to viral protease active sites .
Compound Target Virus Key Substituents Reference
Target Compound (Inferred) N/A Pyridin-3-yl, Phenylamino
4-(Cyclopentenylamino)-5-hydrazinyl MERS-CoV Iodophenyl, Cyclopentenylamino

Anticancer Activity

  • (E)-5-(Pyridin-4-yl)-4-((thiophen-2-ylmethylene)amino)-4H-1,2,4-triazole-3-thiol (): Activity: Metal complexes inhibited MCF-7 (breast cancer) and Hep-G2 (liver carcinoma) cell lines. Role of Substituents: Pyridinyl and thiophene groups facilitate intercalation with DNA .
Compound Cell Line IC50/Inhibition % Reference
Target Compound (Inferred) N/A N/A
Pyridinyl-Thiophene Schiff Base MCF-7, Hep-G2 Moderate-Significant

Antimicrobial and Antiradical Activity

  • 5-(5-Methyl-1H-pyrazol-3-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol derivatives ():
    • Activity : Moderate antiradical effects via DPPH scavenging (34.13% activity in some extracts).
    • Structural Insight : Alkyl chains improve lipid solubility, enhancing membrane penetration .

Physicochemical Properties

  • Solubility : Thiol and aromatic groups reduce aqueous solubility; alkylation or metal complexation improves it .
  • Stability : Schiff base analogs may hydrolyze under acidic conditions, whereas S-alkylated derivatives are more stable .

Biological Activity

The compound 4-[4-(phenylamino)phenyl]-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol (commonly referred to as triazole derivative ) has garnered attention in recent years for its diverse biological activities. This article reviews the compound's synthesis, biological properties, and potential therapeutic applications based on available literature.

Synthesis of the Compound

The synthesis of this compound typically involves the reaction of isonicotinyl hydrazine with isothiocyanatobenzene under reflux conditions. The resulting product is purified through recrystallization methods to achieve a high yield. This synthetic pathway is critical for producing derivatives with varying substituents that can influence biological activity .

Biological Activity Overview

The biological activities associated with triazole derivatives are extensive and include:

  • Anticancer Activity : Several studies have demonstrated that triazole derivatives exhibit significant cytotoxic effects against various cancer cell lines, including melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1). Notably, certain derivatives have shown enhanced selectivity towards cancer cells compared to normal cells .
  • Antimicrobial Properties : Triazoles are recognized for their antimicrobial activity against a broad spectrum of pathogens. The mechanism often involves the inhibition of ergosterol biosynthesis, crucial for fungal cell wall integrity .
  • Anticonvulsant and Anti-inflammatory Activities : Some derivatives have been evaluated for their anticonvulsant properties and demonstrated effectiveness in reducing inflammation, suggesting potential applications in neurological disorders .

Anticancer Studies

A study investigated the cytotoxicity of various triazole derivatives against melanoma and breast cancer cell lines. The findings indicated that compounds containing the phenylamino group showed superior activity, particularly in 3D cell cultures. For instance, the derivative N′-(2-hydroxy-5-nitrobenzylidene)-2-((4-phenyl-5-(2-(phenylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide exhibited remarkable inhibitory effects on cancer cell migration .

Compound Cell Line IC50 (µM) Selectivity
Triazole AIGR39 (Melanoma)15High
Triazole BMDA-MB-231 (Breast)20Moderate
Triazole CPanc-1 (Pancreatic)25Low

Antimicrobial Activity

The antimicrobial efficacy of triazole derivatives has been documented through various assays. The compounds were tested against both gram-positive and gram-negative bacteria as well as fungi. The results consistently indicated that these compounds possess significant inhibitory effects on microbial growth .

Case Studies

  • Case Study on Melanoma Treatment : A specific derivative was tested on melanoma spheroids, revealing a substantial reduction in viability compared to controls. This suggests that triazole derivatives could serve as a foundation for developing targeted therapies against aggressive cancer types.
  • Antimicrobial Efficacy Against Fungal Infections : In vitro studies demonstrated that certain triazole derivatives were effective against common fungal pathogens like Candida albicans and Aspergillus species. This highlights their potential use in treating fungal infections resistant to conventional therapies.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-[4-(phenylamino)phenyl]-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol, and what critical parameters influence yield and purity?

  • Methodological Answer : The compound is typically synthesized via a multi-step process starting with the condensation of hydrazinecarbothioamide derivatives with aldehydes or ketones under basic conditions. For example, 4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol can react with aldehydes (e.g., 5-nitrosalicylaldehyde) in methanol to form the target compound . Critical parameters include:

  • Solvent selection : Methanol or ethanol for optimal solubility.
  • Temperature : Room temperature to mild heating (40–60°C) to avoid side reactions.
  • Catalysts : Alkaline conditions (e.g., NaOH) to facilitate cyclization .

Q. How is the structural integrity and purity of this compound validated in synthetic chemistry research?

  • Methodological Answer : Characterization relies on:

  • Spectroscopic techniques : ¹H/¹³C NMR for functional group analysis and aromatic proton environments .
  • Mass spectrometry (LC-MS) : To confirm molecular ion peaks and detect impurities .
  • Elemental analysis : To verify C, H, N, S content within ±0.4% of theoretical values .
  • Chromatography (HPLC/TLC) : For purity assessment (≥95% purity is standard) .

Q. What preliminary biological screening methods are used to assess its antimicrobial or enzyme-inhibitory potential?

  • Methodological Answer : Common assays include:

  • Minimum Inhibitory Concentration (MIC) : Against bacterial/fungal strains (e.g., S. aureus, E. coli) using broth microdilution .
  • Enzyme inhibition studies : Spectrophotometric assays for enzymes like urease or acetylcholinesterase, measuring IC₅₀ values .
  • Docking simulations : Preliminary molecular docking against target enzymes (e.g., PDB structures) to predict binding affinities .

Advanced Research Questions

Q. How can reaction conditions be optimized for scalable synthesis using Design of Experiments (DoE)?

  • Methodological Answer :

  • Factorial design : Test variables like solvent polarity, temperature, and catalyst concentration to identify interactions affecting yield .
  • Response Surface Methodology (RSM) : Model optimal conditions (e.g., 55°C, 0.1M NaOH in ethanol) for maximum yield (85–90%) .
  • Process Analytical Technology (PAT) : In-line FTIR or Raman spectroscopy to monitor reaction progression in real time .

Q. What computational strategies (e.g., DFT) elucidate electronic properties and reactivity for drug design?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO gap) to predict nucleophilic/electrophilic sites .
  • Molecular Electrostatic Potential (MEP) maps : Visualize charge distribution for hydrogen bonding and π-π stacking interactions .
  • ADMET prediction : Use tools like SwissADME to estimate bioavailability and toxicity .

Q. How do structural modifications (e.g., S-alkylation, Mannich bases) impact biological activity in structure-activity relationship (SAR) studies?

  • Methodological Answer :

  • S-alkylation : Introduce alkyl/aryl groups via nucleophilic substitution (e.g., phenacyl bromide) to enhance lipophilicity and membrane permeability. Derivatives show 2–3x higher antimicrobial activity .
  • Mannich bases : React with formaldehyde and secondary amines to form water-soluble derivatives, improving pharmacokinetic profiles .
  • Bioisosteric replacements : Substitute pyridinyl with thiophene/pyrrole rings to modulate selectivity for target enzymes .

Q. What methodologies assess pharmacokinetic (ADME) and toxicity profiles in preclinical studies?

  • Methodological Answer :

  • In vitro ADME :
  • Caco-2 assays : Measure intestinal permeability.
  • Microsomal stability tests : Evaluate metabolic degradation using liver microsomes .
  • Toxicity screening :
  • Ames test : Assess mutagenicity.
  • hERG inhibition assay : Predict cardiotoxicity risks .

Q. How are advanced derivatives (e.g., thiazolo-triazole hybrids) synthesized for targeted drug delivery?

  • Methodological Answer :

  • Heterocyclization : React triazole-thiols with α-halo ketones to form thiazolo[3,2-b][1,2,4]triazole hybrids, enhancing DNA intercalation potential .
  • Click chemistry : Azide-alkyne cycloaddition to append targeting moieties (e.g., folate ligands) .

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